pGlu-Pro-Val-paranitroanilide pGlu-Pro-Val-paranitroanilide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16259490
InChI: InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)
SMILES:
Molecular Formula: C21H27N5O6
Molecular Weight: 445.5 g/mol

pGlu-Pro-Val-paranitroanilide

CAS No.:

Cat. No.: VC16259490

Molecular Formula: C21H27N5O6

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

pGlu-Pro-Val-paranitroanilide -

Specification

Molecular Formula C21H27N5O6
Molecular Weight 445.5 g/mol
IUPAC Name N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)
Standard InChI Key HDYIMWXQGNDTQL-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

Introduction

Applications in Enzymatic Assays

Neutrophil Elastase (HNE) Studies

pGlu-Pro-Val-paranitroanilide is a substrate for human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. In kinetic assays, HNE cleaves the peptide bond between valine and pNA, releasing the chromophore. The reaction follows Michaelis-Menten kinetics, with reported KmK_m and kcatk_{\text{cat}} values of 0.52 ± 0.05 mM and 6 ± 1 s1^{-1}, respectively . These parameters are critical for evaluating inhibitor efficacy, as demonstrated in studies with polyanionic chelators like FURA-2 and QUIN-2 (Table 1).

Table 1: Inhibition of HNE by Polyanionic Chelators Using pGlu-Pro-Val-paranitroanilide

Chelator% Activity RemainingInhibition Type
FURA-216 ± 1Partial noncompetitive
QUIN-240 ± 2Partial competitive/noncompetitive
EDTA57 ± 1Weak mixed inhibition

Data adapted from Tyagi and Simon (1991) .

Kinetic and Mechanistic Insights

The interaction between pGlu-Pro-Val-paranitroanilide and HNE has been studied using fluorescence spectroscopy and Lineweaver-Burk analysis. FURA-2, a hydrophobic polyanionic chelator, demonstrates potent inhibition (Ki=0.12mMK_i = 0.12 \, \text{mM}) by binding near the enzyme’s active site, as evidenced by hyperbolic mixed inhibition patterns . Structural modeling suggests that the chelator’s carboxyl groups interact with cationic residues in the P4_4 and P5_5 subsites of HNE, thereby obstructing substrate access .

Comparative Analysis with Related Substrates

pGlu-Pro-Val-paranitroanilide is part of a broader family of nitroanilide substrates. For example, MeOSuc-Ala-Ala-Pro-Val-pNA (Km=0.19mMK_m = 0.19 \, \text{mM}) is more efficiently cleaved by HNE due to its methoxysuccinyl group enhancing hydrophobic interactions . Conversely, pGlu-Pro-Arg-pNA (S-2366) is tailored for thrombin assays, highlighting the role of residue-specific modifications in substrate design .

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